molecular formula C16H16N2O3 B267235 N-(3-carbamoylphenyl)-2-ethoxybenzamide

N-(3-carbamoylphenyl)-2-ethoxybenzamide

Cat. No.: B267235
M. Wt: 284.31 g/mol
InChI Key: FJXXBQPRAVXJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzamide core and a 3-carbamoylphenyl group attached via the amide nitrogen. Benzamide derivatives are widely studied for their roles in modulating enzymatic activity, particularly in epigenetic regulation (e.g., histone acetyltransferases, HATs) .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-9-4-3-8-13(14)16(20)18-12-7-5-6-11(10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

FJXXBQPRAVXJPT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights and Substituent Effects

  • CTB vs. CTPB : CTB exhibits stronger p300 HAT activation (-7.72 kcal/mol binding affinity) compared to CTPB (-1.18 kcal/mol). The pentadecyl chain in CTPB sterically hinders hydrogen bonding with Leu1398, reducing efficacy .
  • Electronegative Groups : Chloro (Cl) and trifluoromethyl (CF₃) groups at the 4- and 3-positions in CTB enhance HAT activation by interacting with Tyr1397 and Cys1438 in p300 . The carbamoyl group in the target compound, while polar, lacks comparable electronegativity, suggesting divergent biological targets.
  • Ethoxy vs. Hydroxy Substituents : Ethoxy groups (as in CTB) improve metabolic stability compared to hydroxy analogs (e.g., ), which may undergo faster glucuronidation .

Physicochemical Properties

  • Solubility : The carbamoyl group in N-(3-carbamoylphenyl)-2-ethoxybenzamide likely enhances water solubility relative to halogenated analogs like CTB.
  • Synthetic Routes : Benzamides are typically synthesized via coupling of benzoic acid derivatives (e.g., acid chlorides) with substituted anilines . For example, CTB is synthesized from 2-ethoxybenzoic acid and 4-chloro-3-trifluoromethylaniline .

Research Findings and Implications

p300 HAT Activation

CTB and CTPB are potent p300 activators, with CTB’s efficacy attributed to its compact structure enabling hydrogen bonding with Leu1398 . The absence of a pentadecyl chain in CTB avoids steric clashes, a critical factor missed in CTPB . Surface-enhanced Raman spectroscopy (SERS) confirms that CTB induces conformational changes in p300, enhancing HAT activity .

Hypothesized Activity of this compound

The carbamoyl group may target acetyl-lysine binding domains (e.g., bromodomains) rather than HAT catalytic sites. This hypothesis aligns with studies on carbamoyl-containing ligands targeting PCAF bromodomains . However, further in vitro assays are required to validate this.

Comparative Limitations

  • Lack of Direct Data : The target compound’s biological activity remains uncharacterized in the provided evidence.
  • Structural Trade-offs : While carbamoyl improves solubility, it may reduce membrane permeability compared to lipophilic analogs like CTPB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.